molecular formula C16H13Cl3O3 B14865578 3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid

3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid

Cat. No.: B14865578
M. Wt: 359.6 g/mol
InChI Key: REUBRQAOLQSZRH-UHFFFAOYSA-N
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Description

3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of multiple chlorine atoms and an ether linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid typically involves multiple steps, including halogenation, etherification, and carboxylation. The starting materials often include 3,4-dichlorobenzyl alcohol and 3-chloro-4-hydroxybenzaldehyde. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propanoic acid
  • 2-(2,4-Dichlorobenzyloxy)benzaldehyde

Uniqueness

3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid is unique due to its specific arrangement of chlorine atoms and the presence of an ether linkage. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H13Cl3O3

Molecular Weight

359.6 g/mol

IUPAC Name

3-[3-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid

InChI

InChI=1S/C16H13Cl3O3/c17-12-4-1-11(8-13(12)18)9-22-15-5-2-10(7-14(15)19)3-6-16(20)21/h1-2,4-5,7-8H,3,6,9H2,(H,20,21)

InChI Key

REUBRQAOLQSZRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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